N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications
Anomalous Cyclization and Synthesis Methods
Research on heterocyclic compounds similar to the specified chemical structure often focuses on the synthesis and structural modification of pyrimidine derivatives. For example, Erkin and Krutikov (2007) discuss the anomalous cyclization of certain hydrazones to produce triazolo[1,5-a]pyrimidine derivatives, highlighting the intricate mechanisms involved in transforming these compounds under specific conditions (Erkin & Krutikov, 2007).
Heterocyclic Compound Synthesis for Biological Activities
Another aspect of research involves synthesizing innovative heterocycles to assess their biological activities. Fadda et al. (2017) synthesized various heterocycles, demonstrating the versatility of certain precursors in creating compounds with potential insecticidal applications against pests like Spodoptera littoralis (Fadda et al., 2017). Similarly, Annareddygari et al. (2022) focused on synthesizing nitrogen-rich tetra cyclic cores, which were tested against pathogenic microorganisms, showcasing the potential for developing new antimicrobial agents (Annareddygari et al., 2022).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of novel pyrimidine derivatives is crucial for understanding their properties and potential applications. Lahmidi et al. (2019) detailed the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, providing insight into the compound's potential medical applications (Lahmidi et al., 2019).
Antitumor and Antimicrobial Activities
The exploration of heterocyclic compounds' biological activities is a significant area of research. Edrees and Farghaly (2017) investigated the antitumor activity of certain pyrimidinone derivatives against cancer cell lines, contributing to the search for new cancer therapies (Edrees & Farghaly, 2017). Additionally, studies on antimicrobial activities, such as those by Sanad et al. (2021), who developed thieno[2,3-b]pyridine-fused triazolopyrimidinones with potential as MRSA and VRE inhibitors, underscore the relevance of these compounds in addressing antibiotic resistance (Sanad et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to exhibit inhibitory activities towards certain kinases .
Mode of Action
It is known that triazolopyrimidine derivatives can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the growth of various cancer cells by interacting with intracellular signaling pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit antitumor activities .
Action Environment
It is known that the synthesis and application of similar compounds can be influenced by various factors .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-6-8-14(9-7-13)10-25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-15-4-2-3-5-15/h6-9,12,15H,2-5,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFXAPVNBGXPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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